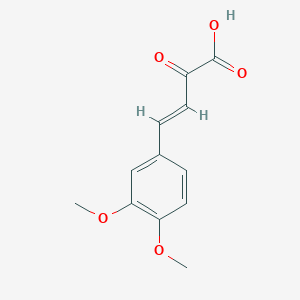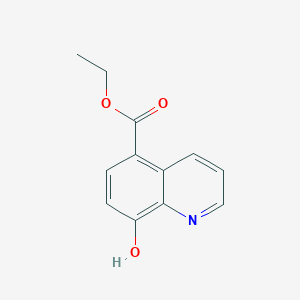![molecular formula C23H15ClF3N3O2 B2528429 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone CAS No. 338961-95-8](/img/structure/B2528429.png)
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone is a useful research compound. Its molecular formula is C23H15ClF3N3O2 and its molecular weight is 457.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization of Higher Aldehydes
Research on the polymerization of substituted aldehydes, including higher aliphatic aldehydes and haloaldehydes, has shown that these compounds have potential practical applications due to their unique properties. The study by Kubisa et al. (1980) discusses the mechanisms of polymerization and the properties of resulting polymers, hinting at future applications in materials science (Kubisa et al., 1980).
Alcohol Metabolism and Toxicity
Yu et al. (2009) explored the characteristics of aldehyde dehydrogenase 2 (Aldh2) knockout mice, revealing the enzyme's critical role in metabolizing acetaldehyde, a known carcinogen. This research highlights the impact of genetic variations on susceptibility to alcohol and acetaldehyde-induced toxicity (Yu et al., 2009).
Acetaldehyde and Parkinsonism
The work by Vaglini et al. (2013) investigates the relationship between acetaldehyde (ACE) and parkinsonism, particularly focusing on the role of the CYP450 2E1 enzyme in the toxicity of ACE. Their findings suggest that ACE may enhance susceptibility to parkinsonism through interactions with this enzyme, indicating a possible avenue for understanding environmental factors in Parkinson's disease (Vaglini et al., 2013).
Genetic Polymorphism in Ethanol Metabolism
Quertemont (2004) reviewed the role of acetaldehyde in ethanol's pharmacological and behavioral effects, including its contribution to alcohol abuse and alcoholism. This work suggests that genetic polymorphisms in enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase, influence alcohol consumption habits and the risk of abuse (Quertemont, 2004).
Gas-phase Formation of Acetaldehyde
Vazart et al. (2020) provided a comprehensive review of gas-phase formation routes for acetaldehyde, an important interstellar molecule. Their theoretical computations and review of literature suggest efficient formation pathways, highlighting the role of acetaldehyde in astrochemistry (Vazart et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]ethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O2/c1-30(22-19(24)11-14(12-28-22)23(25,26)27)29-9-8-13-6-7-17-18(10-13)21(32)16-5-3-2-4-15(16)20(17)31/h2-7,9-12H,8H2,1H3/b29-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNJHTCQDZDAFP-GESPGMLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N=CCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)/N=C/CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)
![5-(3,4-Dimethoxyphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2528351.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2528352.png)


![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2528357.png)
![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2528358.png)

![1H-Pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2528361.png)

![2,5-dichloro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2528365.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2528367.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2528369.png)
